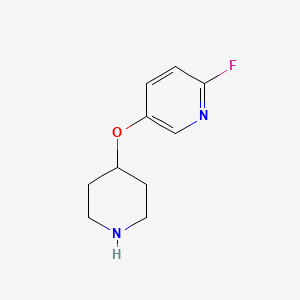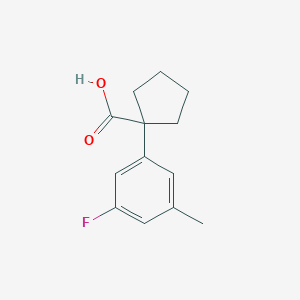
2-Chloro-4-cyclopropylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .
Another method involves the direct ammoxidation of 2-chlorotoluene using a catalyst such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . This method is advantageous due to its one-step nature and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound often relies on scalable methods like the Suzuki–Miyaura coupling due to its efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
2-Chloro-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-amino-4-cyclopropylbenzonitrile or 2-thio-4-cyclopropylbenzonitrile.
Oxidation: Formation of 2-chloro-4-cyclopropylbenzoic acid.
Reduction: Formation of 2-chloro-4-cyclopropylbenzylamine.
科学研究应用
2-Chloro-4-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-4-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
2-Chlorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
4-Cyclopropylbenzonitrile: Lacks the chlorine atom, which may affect its reactivity and interaction with other molecules.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a cyclopropyl group, leading to different electronic and steric properties.
Uniqueness
2-Chloro-4-cyclopropylbenzonitrile is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H8ClN |
|---|---|
分子量 |
177.63 g/mol |
IUPAC 名称 |
2-chloro-4-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H8ClN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
InChI 键 |
SSIJFCUIPSSEAO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=C(C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
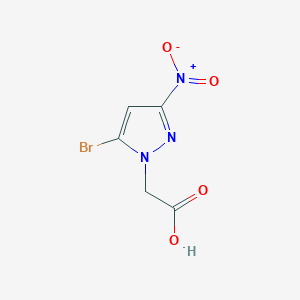

![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
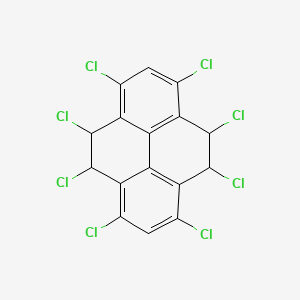
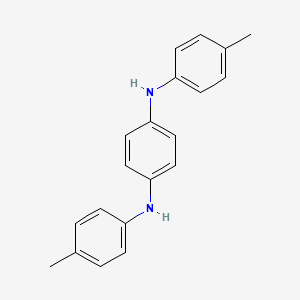
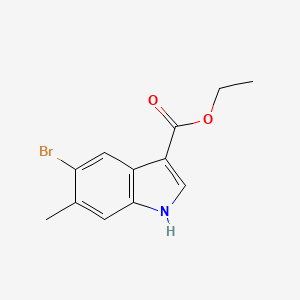
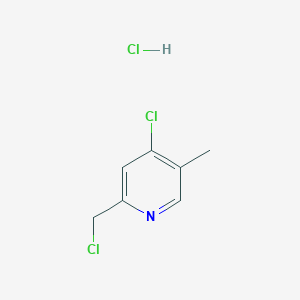

![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)
